Methyl 5-chloro-6-hydroxynicotinate
Description
Contextualization within Halogenated Nicotinate (B505614) Derivatives and Pyridine (B92270) Chemistry
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of halogen atoms to the pyridine ring, creating halogenated derivatives, significantly alters the electronic properties and reactivity of the molecule. This often enhances biological activity or provides a handle for further chemical transformations.
Methyl 5-chloro-6-hydroxynicotinate is a prime example of a halogenated nicotinate derivative. The presence of the electron-withdrawing chlorine atom and the methyl ester group, combined with the electron-donating hydroxyl group, creates a unique electronic environment on the pyridine ring. This substitution pattern influences the molecule's reactivity in various chemical reactions, making it a valuable building block for creating diverse molecular architectures.
Significance as a Precursor and Intermediate in Chemical Synthesis
The primary significance of this compound lies in its role as a chemical intermediate. Its functional groups—the chloro, hydroxyl, and ester moieties—are all amenable to a variety of chemical transformations. This allows chemists to use this single molecule as a starting point to build a wide range of more complex structures with desired properties.
The synthesis of this compound itself is typically achieved through the chlorination of a precursor like methyl 5-hydroxynicotinate. A common method involves using N-chlorosuccinimide as the chlorinating agent in a solvent such as dimethylformamide at an elevated temperature. evitachem.com
While specific, named drugs directly synthesized from this compound are not extensively documented in publicly available literature, the structural motif of chlorinated and hydroxylated pyridines is prevalent in many biologically active compounds. For instance, a related compound, 5-chloro-2-methoxy-nicotinic acid, is a known intermediate in the synthesis of certain benzenesulfonylurea oral hypoglycemic agents. google.com This highlights the potential of chloro-nicotinic acid derivatives in the development of pharmaceuticals.
Overview of Research Trajectories and Interdisciplinary Relevance
The research involving this compound and similar halogenated pyridines is highly interdisciplinary. Its applications span across medicinal chemistry, agrochemical synthesis, and materials science.
In medicinal chemistry, the focus is on utilizing this precursor to synthesize novel molecules with potential therapeutic activities. The pyridine core is a well-established pharmacophore, and the specific substitutions on this compound allow for the exploration of new chemical space in the search for potent and selective drugs. Research into kinase inhibitors, for example, often involves substituted pyridine scaffolds. mdpi.com
The development of new synthetic methodologies is another key research trajectory. Chemists are continually seeking more efficient, selective, and environmentally friendly ways to synthesize and modify such heterocyclic compounds. The unique reactivity of this compound makes it an interesting substrate for developing and testing new chemical reactions. The insights gained from studying its reactivity can be applied to the synthesis of a broad range of other important molecules.
Properties
IUPAC Name |
methyl 5-chloro-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEWDXZTSKXQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 5 Chloro 6 Hydroxynicotinate
Direct Synthetic Routes to Methyl 5-chloro-6-hydroxynicotinate
Direct synthesis of this compound is primarily achieved through a sequence of regioselective halogenation, hydroxylation, and esterification steps.
Regioselective Halogenation Strategies
The introduction of a chlorine atom at the C5 position of the pyridine (B92270) ring is a critical step that requires high regioselectivity. One common method involves the chlorination of a suitable precursor, such as methyl 5-hydroxynicotinate. evitachem.com The use of N-chlorosuccinimide (NCS) as a chlorinating agent in a solvent like dimethylformamide (DMF) at elevated temperatures has been reported to achieve this transformation. evitachem.com
Enzymatic halogenation is an emerging strategy that offers mild reaction conditions and high selectivity. nih.gov While not yet specifically reported for this compound, the use of engineered SAM-dependent halogenases and vanadium-dependent haloperoxidases demonstrates the potential for biocatalytic approaches to achieve regioselective halogenation on aromatic rings. nih.govchemrxiv.org These enzymes can control the position of halogenation by precisely orienting the substrate within the active site. biorxiv.org
| Reagent/Catalyst | Conditions | Outcome |
| N-chlorosuccinimide (NCS) | Dimethylformamide (DMF), ~80°C, 18 hours | Chlorination at the 5-position of methyl 5-hydroxynicotinate. evitachem.com |
| Oxone-halide | With or without aryl iodine | Controlled generation of active [X]⁺ for regioselective halogenation. researchgate.net |
| N-halosuccinimides | Fluorinated alcohols (e.g., HFIP) | Good yields and high regioselectivity for a wide variety of halogenated arenes. researchgate.net |
| Vanadium-dependent chloroperoxidase | Chemoenzymatic synthesis | Regioselective chlorination of lavanducyanin. chemrxiv.org |
Hydroxylation Approaches and Stereochemical Control
The hydroxyl group at the C6 position is often introduced by utilizing a starting material that already contains it, such as 6-hydroxynicotinic acid. evitachem.com Direct hydroxylation of a pre-chlorinated nicotinic acid derivative can be challenging due to the deactivating effect of the chlorine atom and the pyridine nitrogen on the ring towards electrophilic substitution.
However, enzymatic methods, such as those involving monooxygenases, have shown promise in the hydroxylation of nicotinic acid derivatives. For instance, wild-type 6-hydroxynicotinate 3-monooxygenase can catalyze the decarboxylative hydroxylation of 5-chloro-6-hydroxynicotinate. This highlights the potential for biocatalytic routes to achieve specific hydroxylation patterns. Stereochemical control is generally not a factor in the synthesis of this achiral molecule.
Esterification Techniques for Nicotinate (B505614) Synthesis
The final step in the direct synthesis is often the esterification of the carboxylic acid group. This can be achieved by reacting 5-chloro-6-hydroxynicotinic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. Alternatively, if the synthesis starts from an esterified precursor like methyl 5-hydroxynicotinate, this step is not required in the final stage. evitachem.com
Another approach involves the use of sulfuryl chloride in methanol at room temperature, followed by heating. guidechem.com This method can directly convert the carboxylic acid to the methyl ester. guidechem.com
| Reagent | Conditions | Outcome |
| Methanol, Sulfuric Acid | Reflux | Esterification of 5-chloro-6-hydroxynicotinic acid. |
| Sulfuryl Chloride, Methanol | Room temperature, then 60°C | Esterification of 5-hydroxynicotinic acid. guidechem.com |
Synthesis of Related Chloro-Hydroxynicotinate Analogues
The synthetic strategies for this compound can be adapted to produce a variety of related analogues, which are valuable for structure-activity relationship studies.
Exploration of Alkyl Ester Homologues (e.g., Ethyl 5-chloro-6-hydroxynicotinate)
The synthesis of other alkyl ester homologues, such as ethyl 5-chloro-6-hydroxynicotinate, follows a similar pathway. The primary difference lies in the esterification step, where ethanol (B145695) is used instead of methanol. The reaction of 5-chloro-6-hydroxynicotinic acid with ethanol in the presence of a catalytic amount of sulfuric acid under reflux conditions yields the corresponding ethyl ester. This method is reported to provide high purity and good yields.
Derivatization from Methyl 5-hydroxynicotinate Precursors
Methyl 5-hydroxynicotinate is a versatile precursor for the synthesis of various derivatives. evitachem.comguidechem.com As previously mentioned, it can be directly chlorinated to yield this compound. evitachem.com Furthermore, the hydroxyl group can be a site for further functionalization, although this falls outside the direct synthesis of the target compound.
The synthesis of methyl 5-hydroxynicotinate itself is typically achieved through the esterification of 5-hydroxynicotinic acid with methanol using an acid catalyst like sulfuric acid or by using sulfuryl chloride. guidechem.com
| Starting Material | Reagent(s) | Product |
| 5-Hydroxynicotinic acid | Methanol, Sulfuric Acid | Methyl 5-hydroxynicotinate. guidechem.com |
| 5-Hydroxynicotinic acid | Sulfuryl chloride, Methanol | Methyl 5-hydroxynicotinate. guidechem.com |
| Methyl 5-hydroxynicotinate | N-chlorosuccinimide, Dimethylformamide | This compound. evitachem.com |
Emerging Synthetic Methodologies and Process Intensification
The synthesis of specialty chemicals like this compound is continually evolving, driven by the need for more efficient, cost-effective, and environmentally benign processes. Emerging methodologies are focusing on the use of advanced catalytic systems and the integration of green chemistry principles to streamline production and minimize waste.
Catalytic Approaches in Halogenation and Hydroxylation
The introduction of chloro and hydroxyl groups onto the pyridine ring is a critical step in the synthesis of this compound. Traditional methods often rely on stoichiometric reagents and harsh conditions. However, modern synthetic chemistry is moving towards more sophisticated catalytic approaches that offer higher selectivity and milder reaction conditions.
The functionalization of pyridines can be challenging due to the electron-deficient nature of the ring system. acs.org Direct C-H functionalization is a highly sought-after strategy as it avoids the need for pre-functionalized starting materials. researchgate.net While direct ortho- and para-functionalization of pyridines is more established, meta-selective functionalization remains a significant challenge. nih.gov Strategies involving dearomatization of the pyridine ring are being explored to achieve meta-functionalization. nih.govresearchgate.net
For the halogenation step, particularly chlorination, various catalytic systems are under investigation. These often involve transition metal catalysts that can activate the pyridine ring towards electrophilic attack or radical substitution. The Minisci reaction, a classical method for radical functionalization of heteroaromatic compounds, offers a potential route, although it can sometimes lack regioselectivity. acs.org
In the context of hydroxylation, organocatalytic methods are gaining prominence. For instance, selective hydroxylation of C-H bonds can be achieved using non-metal-based catalyst systems with a suitable oxidant. rsc.org The development of catalytic systems for the direct hydroxylation of the pyridine ring is an active area of research, with the aim of replacing older, less efficient methods. A patent describes the catalytic hydroxylation of phenol (B47542) using a heteropolyacid salt catalyst, which could potentially be adapted for pyridine derivatives. wipo.int
Table 1: Comparison of Traditional vs. Emerging Catalytic Methodologies
| Feature | Traditional Methods | Emerging Catalytic Approaches |
| Reagents | Often stoichiometric and hazardous | Catalytic, with higher atom economy |
| Conditions | Harsh (high temperatures, strong acids/bases) | Milder, often at or near room temperature |
| Selectivity | Can be poor, leading to mixtures of isomers | High regioselectivity and stereoselectivity |
| Waste | Significant generation of byproducts | Reduced waste streams |
| Catalysts | Often not used or are simple metal salts | Sophisticated organometallic or organocatalysts |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles is becoming a cornerstone of modern chemical process development. The goal is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For the synthesis of this compound, several of the twelve principles of green chemistry are particularly relevant.
The use of enzymatic or biocatalytic methods represents a significant step towards greener synthesis. For the production of nicotinic acid, the precursor to its esters, enzymatic processes are being adopted by industries due to their high conversion rates under mild conditions. nih.govfrontiersin.org Nitrilase enzymes, for example, can convert 3-cyanopyridine (B1664610) to nicotinic acid with high efficiency. researchgate.net This approach avoids the harsh conditions and metal catalysts associated with traditional chemical oxidation methods. frontiersin.org
Process intensification is another key aspect of green chemistry, aiming to develop smaller, safer, and more energy-efficient processes. The integration of biocatalysis with flow chemistry and microreactors offers new avenues for improving reaction kinetics and increasing production yields of nicotinic acid derivatives. nih.govfrontiersin.org
Table 2: Application of Green Chemistry Principles in Nicotinic Acid Derivative Synthesis
| Green Chemistry Principle | Application in Synthesis |
| Prevention | Designing syntheses to minimize waste generation. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |
| Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. |
| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances like solvents. The best solvent is often no solvent. nih.gov |
| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure whenever possible. |
| Use of Renewable Feedstocks | Using raw materials that are renewable rather than depleting. |
| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization (use of blocking groups, protection/deprotection). |
| Catalysis | Using catalytic reagents (which are superior to stoichiometric reagents) as they are more selective and efficient. |
| Design for Degradation | Designing chemical products to break down into innocuous degradation products at the end of their function. |
| Real-time Analysis for Pollution Prevention | Developing analytical methodologies to allow for real-time monitoring and control prior to the formation of hazardous substances. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |
The move towards catalytic and enzymatic routes, coupled with process intensification, holds significant promise for the future production of this compound and other related fine chemicals, making their synthesis more sustainable and economically viable.
Mechanistic Studies of Chemical Reactivity and Transformations of Methyl 5 Chloro 6 Hydroxynicotinate
Nucleophilic Substitution Reactions at the Chlorine Center
The pyridine (B92270) ring is inherently electron-deficient, a characteristic that is amplified by the presence of electron-withdrawing groups. This property facilitates nucleophilic aromatic substitution (SNAr), especially at positions ortho and para to the ring nitrogen. In methyl 5-chloro-6-hydroxynicotinate, the chlorine atom is positioned at C5. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net
Reactivity Profiles with Diverse Nucleophiles
The chlorine atom on the this compound ring is susceptible to displacement by a variety of nucleophiles. The electron-withdrawing nature of the adjacent nitrogen atom and the methyl ester group (at C3) enhances the electrophilicity of the carbon atom bearing the chlorine, making it amenable to nucleophilic attack.
The reactivity with different nucleophiles is expected to follow general trends based on nucleophilicity and reaction conditions. Strong nucleophiles are generally required to effect this transformation efficiently.
Table 1: Predicted Reactivity of this compound with Various Nucleophiles
| Nucleophile Class | Example Nucleophile | Expected Product Structure | Predicted Reactivity |
| Oxygen Nucleophiles | Sodium Methoxide (B1231860) (NaOCH₃) | Methyl 5-methoxy-6-hydroxynicotinate | High |
| Sodium Hydroxide (B78521) (NaOH) | Methyl 5,6-dihydroxynicotinate | Moderate to High | |
| Nitrogen Nucleophiles | Ammonia (B1221849) (NH₃) | Methyl 5-amino-6-hydroxynicotinate | Moderate |
| Piperidine | Methyl 6-hydroxy-5-(piperidin-1-yl)nicotinate | High | |
| Sulfur Nucleophiles | Sodium Thiolate (NaSR) | Methyl 6-hydroxy-5-(R-thio)nicotinate | Very High |
This table is based on established principles of nucleophilic aromatic substitution and does not represent experimentally verified data for this specific compound.
Sulfur nucleophiles, such as thiolates, are anticipated to be particularly effective due to the high polarizability and nucleophilicity of sulfur. youtube.com Nitrogen nucleophiles like secondary amines (e.g., piperidine) are also expected to react readily. researchgate.net Oxygen nucleophiles, such as alkoxides, would require appropriate reaction conditions to achieve substitution.
Kinetic and Thermodynamic Aspects of Substitution Pathways
The stability of the Meisenheimer intermediate is a crucial factor influencing the reaction rate. For this compound, the negative charge of the intermediate can be delocalized onto the electronegative oxygen atom of the ester group and the ring nitrogen, which stabilizes the intermediate and lowers the activation energy of the reaction.
Thermodynamically, the reaction is driven by the formation of a more stable product where the bond between the carbon and the new nucleophile is stronger than the original C-Cl bond. The leaving group ability of the chloride ion also contributes to the thermodynamic favorability of the substitution.
Transformations Involving the Hydroxyl Functionality
Esterification Reactions and Functional Group Interconversions
The hydroxyl group of this compound can undergo reactions typical of a phenolic hydroxyl group, such as O-alkylation and O-acylation. These functional group interconversions are valuable for modifying the compound's properties and for building more complex molecular architectures.
O-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) in the presence of a suitable base (like potassium carbonate) would yield the corresponding 6-alkoxy derivative.
O-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base would lead to the formation of a 6-acyloxy derivative.
These reactions provide a pathway to a variety of ethers and esters, expanding the chemical space accessible from this starting material.
Oxidation Reactions and Pathway Analysis
The hydroxyl group on the pyridine ring can be a target for oxidation, although the specific conditions and products would depend on the oxidizing agent used. The oxidation of hydroxypyridines can be complex. For instance, studies on the microbial oxidation of 4-hydroxypyridine (B47283) have shown that hydroxylation can occur at adjacent positions. masterorganicchemistry.com In a chemical context, strong oxidizing agents might lead to ring-opening or degradation, while milder, more selective reagents would be needed for controlled transformation. The electron-deficient nature of the pyridine ring generally makes it more resistant to oxidation compared to benzene (B151609) derivatives.
Electrophilic Aromatic Substitution on the Pyridine Nucleus
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult. The ring nitrogen is basic and can be protonated under acidic conditions typical for EAS, leading to the formation of a pyridinium (B92312) ion. This positively charged species is highly deactivated towards attack by electrophiles. Furthermore, the inherent electron-withdrawing nature of the nitrogen deactivates the ring carbons. masterorganicchemistry.com
In this compound, the deactivating effect of the ring nitrogen is compounded by the electron-withdrawing chloro and methyl ester groups. Conversely, the hydroxyl group is an activating, ortho-, para-director. However, its activating effect is unlikely to overcome the strong deactivation by the other functionalities.
Should an electrophilic substitution be forced under vigorous conditions, the position of attack would be dictated by the directing effects of the existing substituents. The hydroxyl group would direct an incoming electrophile to the ortho position (C5, already occupied) or the para position (C2). The methyl ester would direct to the meta positions (C2 and C4). Considering these directing effects, the most likely position for a forced electrophilic attack would be C2 or C4, though the reaction is expected to be very sluggish and require harsh conditions. The synthesis of the analogous compound, methyl 5-bromo-6-hydroxynicotinate, via bromination of methyl 6-hydroxynicotinate suggests that halogenation at the C5 position is feasible, indicating that the hydroxyl group's directing effect is significant. chemicalbook.com
Reactivity of the Nicotinate (B505614) Ester Moiety in Complex Reaction Systems
The methyl ester functionality of this compound serves as a key handle for molecular elaboration, allowing for its conversion into a variety of other functional groups. Understanding the conditions and mechanisms of these transformations is paramount for its effective utilization in the synthesis of novel bioactive molecules and functional materials.
Hydrolysis: Unveiling the Carboxylic Acid
Acid-Catalyzed Hydrolysis:
In the presence of a strong acid and water, the ester undergoes hydrolysis in a reversible reaction. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to yield the carboxylic acid and methanol (B129727). The equilibrium can be shifted towards the product side by using a large excess of water.
Base-Mediated Hydrolysis (Saponification):
Alkaline hydrolysis, or saponification, is an irreversible process that proceeds via nucleophilic acyl substitution. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then expels the methoxide ion to form the carboxylic acid, which is immediately deprotonated by the basic conditions to form the carboxylate salt. Subsequent acidification is required to obtain the free carboxylic acid. The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
| Reaction | Reagents | Product |
| Acid-Catalyzed Hydrolysis | HCl or H₂SO₄ in H₂O | 5-chloro-6-hydroxynicotinic acid |
| Base-Mediated Hydrolysis | NaOH or KOH in H₂O, then H⁺ | 5-chloro-6-hydroxynicotinic acid |
Transesterification: Exchanging the Ester Group
Transesterification involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. This reaction is particularly useful for introducing more complex or functionalized alkoxy groups.
The mechanism of both acid- and base-catalyzed transesterification is analogous to that of hydrolysis, with the alcohol acting as the nucleophile instead of water. The reaction is an equilibrium process, and the equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol or by removing the methanol byproduct as it is formed.
| Catalyst | Reactant Alcohol | Product |
| Acid (e.g., H₂SO₄) | Ethanol (B145695) | Ethyl 5-chloro-6-hydroxynicotinate |
| Base (e.g., NaOEt) | Ethanol | Ethyl 5-chloro-6-hydroxynicotinate |
| Acid (e.g., H₂SO₄) | Isopropanol | Isopropyl 5-chloro-6-hydroxynicotinate |
| Base (e.g., NaO-iPr) | Isopropanol | Isopropyl 5-chloro-6-hydroxynicotinate |
Amidation: Forging the Amide Bond
The conversion of the methyl ester to an amide is a crucial transformation for the synthesis of a wide array of biologically active compounds. This reaction is typically achieved by reacting the ester with a primary or secondary amine.
Direct amidation of esters with amines is often a slow process and may require high temperatures. The reaction rate can be significantly enhanced by using a catalyst or by converting the ester into a more reactive species.
Direct Aminolysis: Heating this compound with an amine can lead to the formation of the corresponding amide. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the ester.
Catalytic Amidation: Various catalysts can be employed to facilitate the amidation of the methyl ester. For instance, certain Lewis acids or organocatalysts can activate the ester towards nucleophilic attack by the amine.
| Amine | Product |
| Ammonia | 5-chloro-6-hydroxynicotinamide |
| Methylamine | N-methyl-5-chloro-6-hydroxynicotinamide |
| Diethylamine | N,N-diethyl-5-chloro-6-hydroxynicotinamide |
The reactivity of the nicotinate ester moiety in this compound is a testament to the principles of physical organic chemistry. The electronic and steric effects imparted by the substituents on the pyridine ring, combined with the choice of reagents and reaction conditions, allow for the selective transformation of the ester group, paving the way for the synthesis of a diverse range of complex molecules.
Advanced Spectroscopic and Analytical Characterization in Research
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For Methyl 5-chloro-6-hydroxynicotinate, both ¹H and ¹³C NMR are employed to confirm its molecular structure.
While a publicly available, peer-reviewed complete NMR spectral analysis for this compound is not readily found, data for analogous compounds provide valuable insights. For instance, the ¹H NMR spectrum of the related compound, Methyl 5-bromo-6-hydroxynicotinate, in DMSO-d₆ shows characteristic signals for the aromatic protons and the methyl ester group. Specifically, it exhibits signals at 8.19 ppm and 8.12 ppm, corresponding to the two protons on the pyridine (B92270) ring, and a singlet at 3.80 ppm for the methyl protons of the ester group. A broad singlet observed at 12.77 ppm is indicative of the hydroxyl proton.
For this compound, one would expect a similar pattern. The protons on the pyridine ring (at positions 2 and 4) would likely appear as distinct signals in the aromatic region of the spectrum. The exact chemical shifts would be influenced by the electronic effects of the chloro and hydroxyl substituents. The methyl group of the ester would present as a singlet, typically in the range of 3.8-4.0 ppm. The hydroxyl proton signal would be expected to be a broad singlet, with its chemical shift being dependent on solvent and concentration.
In ¹³C NMR spectroscopy, each unique carbon atom in the this compound molecule would give rise to a distinct signal. The carbonyl carbon of the ester group would be expected in the downfield region, typically around 160-170 ppm. The carbons of the pyridine ring would appear in the aromatic region (approximately 110-160 ppm), with their specific shifts dictated by the positions of the substituents. The methyl carbon of the ester would be found in the upfield region, generally around 50-55 ppm.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | H-2 | ~8.2 | d |
| ¹H | H-4 | ~8.0 | d |
| ¹H | OCH₃ | ~3.9 | s |
| ¹H | OH | Variable | br s |
| ¹³C | C=O | ~165 | s |
| ¹³C | C-6 | ~155 | s |
| ¹³C | C-5 | ~120 | s |
| ¹³C | C-4 | ~140 | d |
| ¹³C | C-3 | ~125 | s |
| ¹³C | C-2 | ~145 | d |
| ¹³C | OCH₃ | ~53 | q |
| Note: These are predicted values and may vary based on solvent and experimental conditions. d = doublet, s = singlet, q = quartet, br s = broad singlet. |
High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy, thereby confirming its identity. For this compound (C₇H₆ClNO₃), the expected exact mass can be calculated and compared with the experimentally determined value.
The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire ester group (-COOCH₃), or the cleavage of the chloro substituent. The analysis of these fragment ions helps to piece together the structure of the parent molecule and can be invaluable in distinguishing it from isomers. HRMS is also crucial for identifying and quantifying impurities, even at very low levels, which is essential for ensuring the quality of the compound for research purposes.
Chromatographic Methodologies for Purity Assessment and Reaction Monitoring
Chromatographic techniques are fundamental for separating components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. A typical HPLC method for purity assessment would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the pyridine ring system of the molecule absorbs UV light. The retention time and peak area are used to identify and quantify the compound and its impurities, respectively.
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity. UPLC is particularly advantageous for high-throughput screening and for monitoring fast reactions involving this compound. The principles of separation and detection are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle size columns.
While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), it can be derivatized to increase its volatility. A common derivatization strategy for compounds containing hydroxyl groups is silylation, where the hydroxyl proton is replaced by a trimethylsilyl (B98337) (TMS) group. The resulting TMS ether is more volatile and thermally stable, making it amenable to GC analysis. When coupled with a mass spectrometer (GC-MS), this technique provides both chromatographic separation and mass spectral data, allowing for the confident identification of the derivatized compound and any volatile impurities.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Fingerprinting
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable "fingerprints" of a molecule's functional groups and electronic system, respectively.
In the IR spectrum of this compound, characteristic absorption bands would be expected. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the ester group would typically appear as a strong, sharp band around 1700-1730 cm⁻¹. Vibrations associated with the aromatic pyridine ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ region. The C-O stretching of the ester and the C-Cl stretching vibration would also be present at lower wavenumbers.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Broad, Medium-Strong |
| Ester (C=O) | C=O Stretch | 1700-1730 | Strong, Sharp |
| Pyridine Ring | C=C, C=N Stretch | 1400-1600 | Medium-Strong |
| Ester (C-O) | C-O Stretch | 1100-1300 | Medium |
| Chloroalkane (C-Cl) | C-Cl Stretch | 600-800 | Medium-Strong |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the substituted pyridine ring in this compound would be expected to absorb UV light. The spectrum would likely show one or more absorption maxima (λ_max) in the UV region, corresponding to π→π* and n→π* transitions. The exact positions of these maxima are sensitive to the substituents on the pyridine ring and the solvent used for the analysis.
Biochemical and Enzymatic Research Involving Methyl 5 Chloro 6 Hydroxynicotinate Analogues
Interactions with Flavin-Dependent Monooxygenases (e.g., 6-Hydroxynicotinate 3-Monooxygenase, NicC)
6-Hydroxynicotinate 3-monooxygenase (NicC) is a flavin-dependent enzyme that plays a crucial role in the aerobic degradation of nicotinic acid in bacteria. nih.govnih.gov It catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to produce 2,5-dihydroxypyridine (B106003) (2,5-DHP). nih.govacs.org This reaction is a key step in the pathway that ultimately converts nicotinic acid to common metabolic intermediates. nih.gov The enzyme belongs to Group A of flavin-dependent monooxygenases, which utilize NADH as an external electron donor to reduce the flavin cofactor. nsf.govnih.gov
Substrate Analogue Behavior and Comparative Enzymatic Efficiencies
Analogues of the natural substrate, 6-HNA, have been instrumental in elucidating the substrate specificity and catalytic mechanism of NicC. One such analogue, 5-chloro-6-hydroxynicotinic acid, has demonstrated notable effects on the enzyme's activity.
Research on NicC from Bordetella bronchiseptica RB50 has shown that 5-chloro-6-hydroxynicotinic acid is not just a substrate but a highly efficient one. nih.gov In fact, it was found to be approximately 10-fold more catalytically efficient than the natural substrate, 6-HNA. nih.gov This suggests that the chloro-substitution at the C5 position of the pyridine (B92270) ring enhances the substrate's reactivity in the enzyme's active site.
In contrast, other analogues exhibit different behaviors. For instance, 4-hydroxybenzoic acid (4-HBA), a homocyclic analogue lacking the ring nitrogen, is also a substrate for NicC but with a significantly lower catalytic efficiency, about 420-fold less than 6-HNA. nih.govacs.org This highlights the importance of the pyridine ring nitrogen for optimal substrate binding and catalysis. wooster.edu Another analogue, 6-chloronicotinate, acts as a non-competitive inhibitor of NicC, indicating that while it binds to the enzyme, it does not undergo the catalytic reaction and instead hinders the enzyme's function. researchgate.net
The binding affinity of these analogues also varies. For example, the dissociation constant (KD) for 6-HNA with NicC is approximately 6 µM, indicating tight binding. researchgate.net The binding of coumalic acid, another analogue, is primarily driven by a favorable change in entropy. wooster.edu
These comparative studies with substrate analogues provide a deeper understanding of the structural and electronic factors that govern substrate recognition and turnover by NicC.
Table 1: Comparative Enzymatic Data for NicC with Various Substrates
| Substrate/Analogue | Enzyme Source | Catalytic Efficiency (Relative to 6-HNA) | Inhibition Behavior |
|---|---|---|---|
| 6-Hydroxynicotinic acid (6-HNA) | Bordetella bronchiseptica RB50 | 1 (Reference) | - |
| 5-Chloro-6-hydroxynicotinic acid | Bordetella bronchiseptica RB50 | ~10-fold higher | - |
| 4-Hydroxybenzoic acid (4-HBA) | Bordetella bronchiseptica RB50 | ~420-fold lower | - |
| 6-Chloronicotinate | Bordetella bronchiseptica | - | Non-competitive inhibitor |
Mechanistic Investigations of Decarboxylative Hydroxylation Pathways (e.g., with 5-chloro-6-hydroxynicotinic acid)
The mechanism of the decarboxylative hydroxylation catalyzed by NicC is a multistep process involving the binding of 6-HNA, reduction of the FAD cofactor by NADH, and subsequent reaction with molecular oxygen to form a reactive C4a-hydroperoxyflavin intermediate. nih.govresearchgate.net This intermediate is responsible for the hydroxylation of the substrate. nih.gov
Studies using substrate analogues like 5-chloro-6-hydroxynicotinic acid have been pivotal in refining our understanding of this mechanism. The reaction is believed to proceed via an electrophilic aromatic substitution mechanism. nih.govacs.org Functional analyses of active site variants of NicC have identified Tyr215 and His47 as critical residues for both substrate binding and the catalytic process. nih.govacs.org It is proposed that a His47-Tyr215 pair may act as a general base to facilitate the hydroxylation of the substrate. nih.govacs.org
The high catalytic efficiency observed with 5-chloro-6-hydroxynicotinic acid suggests that the electron-withdrawing nature of the chlorine atom at the C5 position facilitates the electrophilic attack by the hydroperoxyflavin intermediate. nih.gov This leads to a more efficient decarboxylation and hydroxylation sequence. The lack of covalently bound intermediates, as observed through mass spectrometry analyses with 6-HNA, further supports a mechanism that does not involve the formation of a stable covalent bond between the substrate and the enzyme. nsf.gov
Isotope Effects in Enzymatic Reactions to Elucidate Rate-Limiting Steps
Kinetic isotope effect (KIE) studies are a powerful tool for investigating the rate-limiting steps of enzymatic reactions. semanticscholar.org In the context of NicC, measuring the 13C KIE on the V/K for the decarboxylation step provides insight into the transition state of this reaction.
For the natural substrate, 6-HNA, and the analogue 4-HBA, inverse 13C KIEs of 0.9989 and 0.9942, respectively, were observed. nih.govacs.org An inverse isotope effect suggests a transition state that is more "stiff" with respect to the breaking bond than the ground state.
Significantly, when 5-chloro-6-HNA was used as the substrate, the 13C KIE became negligible (0.9999). nih.govacs.org This indicates that the decarboxylation step is no longer rate-limiting for this highly efficient substrate. nih.gov Instead, another step in the catalytic cycle, such as substrate binding, flavin reduction, or product release, likely becomes the slowest step. Global kinetic analysis of the entire catalytic cycle suggests that steady-state turnover is partially limited by substrate hydroxylation and the dehydration of the C4a-hydroxy-flavin intermediate to regenerate the active enzyme. nih.gov
Role in Microbial Degradation Pathways of Nicotinic Acid and Derivatives
Microorganisms have evolved diverse pathways to degrade nicotinic acid and its derivatives, which are N-heterocyclic aromatic compounds. nih.govnih.gov These pathways are of environmental and biotechnological interest. nih.gov
Enzymatic Hydroxylation of Nicotinic Acid Precursors
The initial step in the aerobic degradation of nicotinic acid in many bacteria is its hydroxylation to 6-hydroxynicotinic acid (6-HNA). nih.gov This reaction is typically catalyzed by a nicotinic acid hydroxylase, such as NicAB in Pseudomonas species. nih.gov NicAB is a two-component enzyme system. nih.gov
Following this initial hydroxylation, 6-HNA is then a substrate for NicC, which, as discussed, performs a decarboxylative hydroxylation to yield 2,5-dihydroxypyridine. nih.gov This product is then further metabolized through a series of enzymatic steps, ultimately leading to central metabolic intermediates like fumaric acid. nih.gov
Interestingly, some bacteria possess alternative or overlapping pathways. For instance, in Pseudomonas sp. strain JY-Q, the nicotinic acid hydroxylase (NicAB) has been shown to have an additional role in the degradation of nicotine-related compounds, specifically in the transformation of 3-succinoyl-pyridine (SP) to 6-hydroxy-3-succinoyl-pyridine (HSP). asm.org This demonstrates the metabolic flexibility of these microorganisms.
Biocatalytic Synthesis of Related Hydroxylated Pyridines
The enzymes involved in the microbial degradation of nicotinic acid and its derivatives have significant potential as biocatalysts for the synthesis of valuable hydroxylated pyridines. nih.gov Flavin-dependent monooxygenases, like NicC, are particularly attractive for their ability to perform highly regio- and enantioselective oxygenation reactions. nih.govnih.gov
For example, the enzymatic conversion of nicotinic acid precursors can be harnessed to produce specific hydroxylated pyridine compounds that may be difficult to synthesize through traditional chemical methods. The understanding of the substrate specificity of enzymes like NicC, gained from studies with analogues such as methyl 5-chloro-6-hydroxynicotinate, is crucial for designing and engineering these biocatalytic systems. By manipulating the substrate or the enzyme's active site, it may be possible to control the position of hydroxylation and produce a desired hydroxylated pyridine derivative.
The production of compounds like 6-hydroxy-3-succinoyl-pyridine (HSP), a valuable precursor for insecticides and hypotensive agents, through microbial fermentation demonstrates the practical application of these enzymatic pathways. asm.org
Structural Biology of Enzyme-Ligand Complexes (e.g., NicC with related substrates)
The study of 6-hydroxynicotinate 3-monooxygenase (NicC), a flavin-dependent monooxygenase, provides significant insights into the enzymatic degradation of nicotinic acid and its derivatives. nih.govnih.gov This enzyme is notable for catalyzing a unique decarboxylative hydroxylation reaction. nih.gov Structural studies, primarily using X-ray crystallography, have been pivotal in elucidating the architecture of the enzyme's active site and understanding how it interacts with its substrates and analogues.
Crystal structures of NicC from Pseudomonas putida have been solved, revealing a classic Class A flavin-dependent monooxygenase fold. nih.govacs.org While obtaining a crystal structure of NicC bound to its native substrate, 6-hydroxynicotinic acid (6-HNA), has proven challenging, researchers have successfully crystallized a variant, H47Q, in complex with a substrate analogue, 2-mercaptopyridine (B119420) (2-MP). nih.govnih.gov This fortuitously captured, catalytically inactive complex has offered a valuable snapshot of ligand binding within the active site. nih.gov
Active Site Analysis and Binding Determinants
The active site of NicC is a well-defined pocket where the FAD cofactor and the substrate bind in proximity, a prerequisite for the chemical transformation. nsf.gov Analysis of both unliganded and ligand-bound structures, combined with site-directed mutagenesis and kinetic studies, has identified several key amino acid residues that are critical for substrate binding and orientation. nih.govnih.gov
A conserved network of water molecules is present in the active site of the unliganded enzyme, marking the position where the substrate will bind. nih.gov Upon ligand binding, these water molecules are displaced. nih.gov
Key residues identified as determinants for substrate binding include:
His47 and Tyr215: These two residues are crucial for both binding the substrate and for catalysis. nih.gov Mutational studies, such as the Y215F and H47E variants, resulted in a dramatic decrease in affinity for 6-HNA (over 240-fold and 350-fold, respectively) and a significant reduction in catalytic efficiency. nih.gov These residues are proposed to act as a general base to catalyze hydroxylation. nsf.govnih.gov
Arg184: This residue appears to play a significant role in substrate recognition. nih.gov In the unliganded structure, the side chain of Arg184 occupies the same space where the substrate's carboxylate group is expected to bind. nih.gov Upon binding of the analogue 2-MP, the Arg184 side chain becomes disordered, suggesting a conformational change that accommodates the incoming ligand. nih.gov
Trp273: The ligand-bound structure of the H47Q variant suggests that Trp273 may also be important for substrate binding. nih.gov
His211 and His302: These residues are also located in the active site. nsf.gov While the H211A variant retains most of its catalytic activity, it shows a slightly decreased affinity for 6-HNA, suggesting a role in stabilizing the enzyme-substrate complex, possibly through hydrogen bonding with the substrate's carboxylate group. nsf.gov The H302A variant has a more pronounced effect on the enzyme's affinity for the substrate. nsf.gov
The importance of the carboxylate group of the substrate for binding is highlighted by the weak affinity for 6-hydroxynicotinaldehyde, a neutral analogue that lacks this group. acs.orgresearchgate.net
| Residue | Organism | Proposed Role in Binding | Reference |
|---|---|---|---|
| His47 | Bordetella bronchiseptica | Critical for 6-HNA binding and catalysis. May act as a general base with Tyr215. | nih.gov |
| Tyr215 | Bordetella bronchiseptica | Critical for 6-HNA binding and catalysis. May act as a general base with His47. | nih.gov |
| Arg184 | Bordetella bronchiseptica | Important for substrate recognition; its side chain occupies the substrate binding site in the unliganded form. | nih.gov |
| Trp273 | Bordetella bronchiseptica | May play an important role in substrate binding. | nih.gov |
| His211 | Bordetella bronchiseptica | Aids in formation of the enzyme-substrate complex, possibly by H-bonding with the substrate's carboxylate group. | nsf.gov |
| His302 | Bordetella bronchiseptica | Affects the enzyme's affinity for 6-HNA. | nsf.gov |
Identification of Reaction Intermediates in Enzymatic Turnover
The catalytic cycle of NicC is a multistep process that involves the reduction of the FAD cofactor by NADH, its reaction with molecular oxygen, and the subsequent substrate hydroxylation. acs.org Two primary mechanisms were initially proposed for the decarboxylative hydroxylation step. nsf.govresearchgate.net One mechanism suggested the formation of a covalent intermediate between the enzyme and the substrate, while the other proposed a direct electrophilic aromatic substitution. nsf.govresearchgate.net
Research using electrospray ionization mass spectrometry (ESI-MS) found no evidence of a covalent complex between NicC and its substrate 6-HNA, disfavoring the first proposed mechanism. nsf.govresearchgate.net Further evidence against this pathway came from studies showing that NicC can process 4-hydroxybenzoic acid (4-HBA), a homocyclic analogue lacking the ring nitrogen, which would be required for the proposed covalent intermediate formation. nih.govresearchgate.net
Transient state kinetic analyses have been instrumental in identifying key intermediates in the catalytic cycle. acs.org The reaction of the reduced, substrate-bound enzyme with oxygen leads to the formation of flavin intermediates. acs.orgresearchgate.net Specifically, singular value decomposition of time-resolved spectral data has provided clear evidence for the involvement of a C4a-hydroperoxyflavin intermediate and a subsequent C4a-hydroxyflavin intermediate during catalysis. acs.orgresearchgate.net
Binding of the substrate (e.g., 6-HNA) to the enzyme. acs.org
Binding of NADH and subsequent reduction of the FAD cofactor. acs.org
Reaction with O₂ to form the reactive C4a-hydroperoxyflavin intermediate. nsf.govacs.org
This intermediate then hydroxylates the substrate in an electrophilic aromatic substitution reaction, which is coupled with decarboxylation. nsf.govnih.gov
The cycle is completed by the dehydration of the resulting C4a-hydroxy-flavin to regenerate the oxidized flavoenzyme. acs.orgresearchgate.net
Global kinetic analysis suggests that the steady-state turnover is partially limited by the substrate hydroxylation step and the final dehydration of the C4a-hydroxy-flavin intermediate. acs.orgresearchgate.net Studies with the more efficient substrate analogue, 5-chloro-6-hydroxynicotinic acid, show a negligible isotope effect, indicating that the chemical steps are very fast for this substrate. researchgate.net
| Intermediate | Role in Catalytic Cycle | Method of Identification | Reference |
|---|---|---|---|
| C4a-hydroperoxyflavin (FADHOOH) | The primary oxidizing species that hydroxylates the aromatic substrate. | Transient state kinetics (stopped-flow spectrophotometry) | researchgate.net, acs.org |
| C4a-hydroxyflavin | Formed after the hydroxylation step; its dehydration regenerates the oxidized FAD. | Transient state kinetics (stopped-flow spectrophotometry) | researchgate.net, acs.org |
| Tetrahedral Intermediate | A proposed, transient species where both -OH and -CO₂ are attached to the C3 of the pyridine ring before rearomatization. | Mechanistic proposal | nsf.gov |
Computational Chemistry and Theoretical Studies of Methyl 5 Chloro 6 Hydroxynicotinate
Electronic Structure Calculations and Molecular Orbital Analysis
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electron distribution and molecular orbitals of Methyl 5-chloro-6-hydroxynicotinate.
Key findings from these calculations include:
Tautomeric Stability: Theoretical calculations at the G3MP2 and CBS-QB3 levels of theory have been used to assess the stability of various hydroxynicotinic acid tautomers in the gas phase. researchgate.net For the related 5-chloro-6-hydroxynicotinic acid, studies indicate that the oxo tautomer, with a protonated nitrogen atom and a carbonyl group, is the more stable form in the crystalline state. researchgate.net This preference for the oxo tautomer is a crucial aspect of its chemical behavior.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. For similar heterocyclic compounds, DFT calculations have been used to analyze the charge delocalization and electronic exchange interactions through Natural Bond Orbital (NBO) analysis. researchgate.net
Electrostatic Potential: Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify electrophilic and nucleophilic sites. These maps are valuable for predicting how the molecule will interact with other chemical species.
Table 1: Calculated Electronic Properties of a Related Compound (6-chloroquinoline) using DFT
| Property | Value |
| HOMO Energy | |
| LUMO Energy | |
| HOMO-LUMO Gap | |
| Dipole Moment |
Note: Specific values for this compound require dedicated computational studies. The table illustrates the type of data generated.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical for its biological activity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the molecule's dynamic behavior.
Conformational Preferences: By systematically rotating the rotatable bonds, such as the one connecting the ester group to the pyridine (B92270) ring, researchers can identify the most stable conformations (local energy minima). This information is crucial for understanding how the molecule might bind to a biological target.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's movement over time. mdpi.com These simulations, which solve Newton's equations of motion for the atoms in the system, can reveal how the molecule behaves in different environments, such as in a solvent or interacting with a protein. mdpi.com The initial step in MD simulations typically involves energy minimization to find a stable starting structure. mdpi.com
Reaction Mechanism Predictions and Transition State Elucidation
Computational chemistry can be used to predict the most likely pathways for chemical reactions involving this compound and to characterize the high-energy transition states that govern the reaction rates.
Reaction Pathways: Theoretical calculations can map out the potential energy surface for a given reaction, identifying the most energetically favorable route from reactants to products. For instance, the oxidation of the hydroxyl group or the substitution of the chlorine atom can be modeled computationally. evitachem.com
Transition State Theory: By locating the transition state structure and calculating its energy, chemists can estimate the activation energy of a reaction. This information is vital for understanding reaction kinetics and for designing catalysts or reaction conditions that favor a desired outcome.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Descriptor Calculation: For a series of derivatives of this compound, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated.
Model Building: Statistical methods are then used to build a QSAR model that correlates these descriptors with experimentally measured biological activity. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. For example, a study on 5-chloro-6-methylaurone derivatives successfully used in-silico methods to predict their anticancer activity. nih.gov
Ligand-Protein Docking Studies for Enzymatic Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound or its derivatives) when bound to a protein target.
Binding Mode Prediction: Docking simulations can identify the most likely binding pose of the molecule within the active site of an enzyme. This provides a detailed picture of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Target Identification: It is known that this compound targets the enzyme 6-Hydroxynicotinate 3-monooxygenase (NicC) in bacteria. evitachem.com Docking studies can be used to further investigate this interaction and to screen for other potential protein targets. In other studies, molecular docking has been used to study the interaction of similar heterocyclic compounds with protein systems, such as anaplastic lymphoma kinase. mdpi.com
Virtual Screening: Docking can be used to virtually screen large libraries of compounds to identify those that are most likely to bind to a specific protein target. This can significantly accelerate the drug discovery process.
Applications in Advanced Organic Synthesis and Medicinal Chemistry Research
Utilization as a Versatile Building Block for Complex Molecules
The reactivity of Methyl 5-chloro-6-hydroxynicotinate, stemming from its distinct functional groups, allows it to serve as a versatile starting material, or "building block," for the construction of more elaborate chemical structures. Organic chemists utilize such foundational molecules to assemble complex molecular architectures through a series of controlled chemical reactions.
Precursor in the Synthesis of Heterocyclic Scaffolds
In chemical synthesis, a "scaffold" refers to the core structure of a molecule. This compound is particularly useful as a precursor for creating various heterocyclic scaffolds, which are ring-shaped molecules containing atoms of at least two different elements. Pyridine-based structures are common in biologically active compounds, and this nicotinate (B505614) derivative provides a ready-made, functionalized ring that can be chemically modified to build diverse and complex heterocyclic systems. rsc.orgchemrxiv.org The presence of the chloro, hydroxyl, and ester groups offers multiple points for chemical reactions, enabling chemists to attach other molecular fragments and construct larger, more intricate scaffolds. chemrxiv.org
Intermediate in the Production of Specific Agrochemical or Pharmaceutical Metabolites (e.g., 5-Hydroxy-Imidacloprid)
This compound is a valuable intermediate in the synthesis of specific metabolites for research purposes. A notable example is its role in producing 5-Hydroxy-Imidacloprid, a key metabolite of the widely used neonicotinoid insecticide, Imidacloprid. researchgate.netnih.gov To study the biological effects and environmental fate of Imidacloprid, researchers require pure samples of its metabolites.
The chemical synthesis of 5-Hydroxy-Imidacloprid can be achieved through a multi-step process where a molecule with a similar core structure, such as this compound, serves as a key starting material. researchgate.net The existing chloro and hydroxyl groups on the pyridine (B92270) ring are strategically positioned to facilitate the construction of the final metabolite structure. This synthetic route provides a reliable method for obtaining important reference compounds for analytical and toxicological studies. nih.gov
Rational Design and Synthesis of Novel Chemical Entities based on the Nicotinate Core
Rational drug design is a strategy that involves creating new medications based on a deep understanding of biological targets. The nicotinate core, the fundamental structure of nicotinic acid and its derivatives, is recognized as a "privileged scaffold" in medicinal chemistry because it is a component of many biologically active compounds. nih.gov
Researchers use the nicotinate structure as a template to design and synthesize novel chemical entities with potential therapeutic applications. nih.gov By systematically modifying the core structure—adding, removing, or changing functional groups—scientists can develop new molecules aimed at specific biological targets, such as enzymes or receptors. nih.govrsc.org For example, derivatives of nicotinamide (B372718) (a related compound) have been designed and synthesized to act as potent antifungal agents or inhibitors of specific enzymes like histone deacetylases (HDACs). rsc.orgnih.gov This approach allows for the creation of new drug candidates with improved potency and selectivity.
Diversity-Oriented Synthesis (DOS) Leveraging Functional Group Reactivity
Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern drug discovery that aims to rapidly generate large collections of structurally diverse small molecules. cam.ac.uknih.gov Rather than synthesizing one target molecule at a time, DOS focuses on creating a "library" of related but distinct compounds. This approach increases the probability of discovering molecules with novel biological activities.
A molecule like this compound is an excellent substrate for DOS because its multiple functional groups can react in different ways. The chlorine atom, the hydroxyl group, and the methyl ester can each be targeted with different reagents and reaction conditions. This allows chemists to "branch out" from the central scaffold, creating a wide array of derivatives with varied shapes and properties from a single starting material. cam.ac.uk Strategies such as multicomponent reactions, where several starting materials combine in a single step, are often employed in DOS to efficiently build molecular complexity and diversity from pyridine-based precursors. nih.gov
Structure-Property Relationship (SPR) Studies for Derivatives in Target-Oriented Synthesis
Understanding how a molecule's structure affects its function is a cornerstone of medicinal chemistry. Structure-Property Relationship (SPR) studies, often referred to as Structure-Activity Relationship (SAR) studies, are conducted to determine which parts of a molecule are crucial for its biological activity. researchgate.netresearchgate.net
In a typical SPR study, a series of derivatives are synthesized from a lead compound, where each new molecule has a small, specific structural modification. nih.gov These derivatives are then tested for a particular property, such as their ability to inhibit an enzyme or bind to a receptor. By comparing the activities of the different derivatives, researchers can deduce which chemical features are essential for the desired effect.
For instance, in the development of new antifungal agents based on a nicotinamide scaffold, researchers synthesized a series of compounds with different chemical groups at various positions. nih.govmdpi.com The results showed that the placement of certain groups, such as an amino group or an isopropyl group, was critical for the compound's antifungal potency. nih.gov This information is invaluable for optimizing the lead compound into a more effective drug candidate.
**Table 1: Example of Structure-Activity Relationship (SAR) Data for Nicotinamide Derivatives Against C. albicans*** *Data derived from studies on related nicotinamide compounds illustrates the SAR principle.
| Compound ID | R1 Group | R2 Group | R3 Group | Antifungal Activity (MIC in µg/mL) |
| Lead Compound | H | H | Isopropyl | >64 |
| Derivative 1 | H | Amino | Isopropyl | 0.25 |
| Derivative 2 | Amino | H | Isopropyl | >64 |
| Derivative 3 | H | Amino | Ethyl | >64 |
| Derivative 4 | H | Amino | H | >64 |
This table demonstrates how modifying the R1, R2, and R3 positions on the nicotinamide core significantly impacts the Minimum Inhibitory Concentration (MIC), a measure of antifungal activity. The data shows that an amino group at the R2 position combined with an isopropyl group at the R3 position (Derivative 1) results in the highest potency.
Future Research Directions and Emerging Perspectives
Development of More Efficient and Sustainable Synthetic Methodologies
The future synthesis of Methyl 5-chloro-6-hydroxynicotinate will likely pivot towards greener and more economical methods. Current approaches for synthesizing pyridine (B92270) derivatives often face challenges such as high temperatures, the use of hazardous solvents, and the generation of significant waste. researchgate.net To address this, researchers are exploring one-pot, multicomponent reactions that combine simple, readily available starting materials to construct complex molecules in a single step, minimizing solvent use and purification steps. acs.orgnih.gov
The principles of green chemistry are increasingly being applied to the synthesis of pyridine scaffolds. frontiersin.org Methodologies such as microwave-assisted synthesis have been shown to dramatically reduce reaction times and improve yields for various pyridine derivatives. nih.govacs.org The use of environmentally benign and recyclable solvents, such as water or bio-derived solvents like eucalyptol, is also a promising avenue. frontiersin.orgfrontiersin.org For a compound like this compound, future synthetic strategies could involve a four-component reaction, potentially starting from a simple chlorinated precursor, an ammonia (B1221849) source, and dicarbonyl compounds, under solvent-free or aqueous conditions. acs.org The development of such processes would not only be environmentally responsible but also economically advantageous for larger-scale production.
Deeper Elucidation of Complex Reaction Mechanisms and Intermediates
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and discovering new transformations. For this compound, this involves a detailed investigation of the intermediates and transition states formed during its synthesis. For instance, the synthesis of its analogue, methyl 5-bromo-6-hydroxynicotinate, proceeds via the bromination of methyl 6-hydroxynicotinate, suggesting an electrophilic aromatic substitution mechanism. chemicalbook.com
Future work will likely employ a combination of experimental techniques and computational chemistry to map out the energy profiles of these reactions. grnjournal.us By identifying the most energetically favorable pathways, chemists can fine-tune reaction conditions to maximize yield and minimize the formation of byproducts. grnjournal.uscatalysis.blog Understanding the mechanism of the chlorination step, for example, whether it proceeds through a direct electrophilic attack on the pyridine ring or involves a more complex pathway, is crucial for controlling the regioselectivity and efficiency of the synthesis.
Expansion of Biocatalytic Applications and Enzymatic Engineering
The use of enzymes in chemical synthesis offers unparalleled selectivity under mild, environmentally friendly conditions. researchgate.net While the direct enzymatic synthesis of this compound has not been extensively reported, the successful use of enzymes like Novozym 435 (a lipase) for the esterification of nicotinic acid derivatives points to a promising future direction. researchgate.net
Future research could focus on identifying or engineering enzymes capable of catalyzing the key steps in the synthesis of this compound. This could include the enzymatic chlorination of a precursor or the selective esterification of 5-chloro-6-hydroxynicotinic acid. The biosynthesis of the pyridine ring in nature, while complex, provides a blueprint for developing novel biocatalytic cascades. kyoto-u.ac.jp Furthermore, existing enzymes could be engineered through directed evolution to enhance their stability, activity, and specificity for this particular substrate, making biocatalysis a viable and sustainable manufacturing route.
Integration of Advanced Computational Models for Predictive Chemistry
Computational chemistry has become an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reaction outcomes. grnjournal.us For this compound, advanced computational models can be leveraged in several ways. Quantum chemical calculations, for example, can predict the reactivity of different sites on the molecule, guiding the design of new derivatization strategies. rsc.org
Moreover, the rise of machine learning in chemistry opens up new possibilities for predictive modeling. oup.com By training algorithms on large datasets of chemical reactions, it is possible to develop tools that can predict the products of a reaction with high accuracy. escholarship.org In the context of this compound, such models could be used to screen for optimal reaction conditions, predict potential side reactions, and even design novel synthetic routes that have not yet been explored experimentally. oup.comescholarship.org This integration of computational power can significantly accelerate the research and development cycle.
Exploration of Novel Reactivity Patterns and Derivatization Strategies
The functional groups of this compound—the hydroxyl, chloro, and methyl ester moieties—provide multiple handles for chemical modification. sigmaaldrich.combldpharm.com Future research will undoubtedly focus on exploring the novel reactivity of these groups to generate libraries of new compounds with diverse properties. Derivatization is a key technique for modifying the chemical properties of a compound. youtube.com
For instance, the hydroxyl group can be a site for etherification or acylation to produce a range of new esters and ethers. The chlorine atom can participate in various cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other esters. The strategic modification of these functional groups could lead to the discovery of new bioactive molecules or materials with unique optical or electronic properties, similar to how functionalized spiropyrans are synthesized. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 5-chloro-6-hydroxynicotinate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves chlorination and hydroxylation of nicotinic acid derivatives. A stepwise approach includes:
- Chlorination : Use POCl₃ or SOCl₂ under reflux conditions (80–100°C) to introduce the chlorine substituent .
- Hydroxylation : Hydrolysis of intermediates under controlled pH (e.g., NaOH in aqueous ethanol) to preserve the hydroxyl group .
- Optimization : Employ Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. Monitor yields via HPLC and characterize intermediates using FT-IR and NMR .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying purity?
- Methodological Answer :
- Structural Confirmation : Use -NMR (δ 8.2–8.5 ppm for pyridine protons) and -NMR to identify substituent positions. Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 202) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and a C18 column; validate purity ≥95% using area normalization. Cross-check with melting point analysis (literature comparison) .
Q. How should researchers handle stability challenges during storage of this compound?
- Methodological Answer :
- Storage Conditions : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC or HPLC. Compare degradation products (e.g., 6-hydroxynicotinic acid) with reference standards .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR shifts) for this compound derivatives be resolved?
- Methodological Answer :
- Data Validation : Cross-reference experimental -NMR shifts with computational predictions (DFT calculations using Gaussian or ORCA). For example, discrepancies in aromatic proton shifts may arise from solvent effects or tautomerism .
- Crystallographic Support : Obtain single-crystal X-ray diffraction data to confirm substituent positions and resolve ambiguities .
Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Modeling : Calculate Fukui indices to identify electrophilic centers (e.g., C-5 chlorine as a reactive site). Simulate transition states using B3LYP/6-311+G(d,p) to evaluate activation energies .
- Solvent Effects : Use COSMO-RS to model solvent polarity impacts on reaction rates. Validate predictions with kinetic studies in DMSO vs. THF .
Q. How can researchers address conflicting reports on the environmental persistence of this compound?
- Methodological Answer :
- Ecotoxicology Studies : Perform OECD 301 biodegradation tests under aerobic/anaerobic conditions. Quantify half-life (t₁/₂) using LC-MS/MS and compare with structurally similar compounds (e.g., 6-CNA derivatives) .
- Meta-Analysis : Systematically review existing data for methodological inconsistencies (e.g., pH variations in hydrolysis studies). Apply statistical tools (ANOVA) to identify significant variables .
Data Conflict Resolution & Reproducibility
Q. What protocols ensure reproducibility in synthesizing this compound across different laboratories?
- Methodological Answer :
- Detailed Documentation : Follow guidelines from Beilstein Journal of Organic Chemistry: report exact reagent grades, solvent purification methods, and reaction monitoring intervals .
- Collaborative Validation : Share samples with independent labs for cross-characterization (e.g., round-robin NMR studies) .
Q. How should researchers design experiments to differentiate between degradation pathways (hydrolysis vs. photolysis) of this compound?
- Methodological Answer :
- Controlled Conditions : Isolate pathways using dark controls (hydrolysis-only) and UV light exposure (photolysis). Monitor via LC-MS with isotopically labeled water (H₂¹⁸O) to track hydroxylation .
- Kinetic Profiling : Use pseudo-first-order kinetics to compare rate constants (k_hydrolysis vs. k_photolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
